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molecular formula C23H19ClN2O2S2 B8498770 1h-Imidazole,2-(4-chlorophenyl)-1-[4-(methylsulfonyl)phenyl]-4-[(phenylthio)methyl]-

1h-Imidazole,2-(4-chlorophenyl)-1-[4-(methylsulfonyl)phenyl]-4-[(phenylthio)methyl]-

Cat. No. B8498770
M. Wt: 455.0 g/mol
InChI Key: GWZJUQUZKKBLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616601

Procedure details

A mixture of 2-(4-chlorophenyl)-4-hydroxy-1-[4-(methylsulfonyl)phenyl]-4-[(phenylthio)methyl]-4,5-dihydro-1H-imidazole (1 mmol) and p-toluenesulfonic acid monohydrate (100 mg) in toluene (70 mL) is heated to reflux for 48 hours. The reaction mixture is cooled and the solvent removed under reduced pressure. The crude residue is redissolved in methylene chloride and washed with water, aqueous sodium bicarbonate and brine. After drying (Na2SO4), filtration and concentration in vacuo, the crude mixture is chromatographed on silica gel using hexane/ethyl acetate to give 2-(4-chlorophenyl)-4-[(phenylthio)methyl]-1-[4-(methylsulfonyl)phenyl]-1H-imidazole.
Name
2-(4-chlorophenyl)-4-hydroxy-1-[4-(methylsulfonyl)phenyl]-4-[(phenylthio)methyl]-4,5-dihydro-1H-imidazole
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]([C:22]3[CH:27]=[CH:26][C:25]([S:28]([CH3:31])(=[O:30])=[O:29])=[CH:24][CH:23]=3)[CH2:10][C:11](O)([CH2:13][S:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[N:12]=2)=[CH:4][CH:3]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:9]([C:22]3[CH:23]=[CH:24][C:25]([S:28]([CH3:31])(=[O:30])=[O:29])=[CH:26][CH:27]=3)[CH:10]=[C:11]([CH2:13][S:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[N:12]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-(4-chlorophenyl)-4-hydroxy-1-[4-(methylsulfonyl)phenyl]-4-[(phenylthio)methyl]-4,5-dihydro-1H-imidazole
Quantity
1 mmol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1N(CC(N1)(CSC1=CC=CC=C1)O)C1=CC=C(C=C1)S(=O)(=O)C
Name
Quantity
100 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue is redissolved in methylene chloride
WASH
Type
WASH
Details
washed with water, aqueous sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
After drying
FILTRATION
Type
FILTRATION
Details
(Na2SO4), filtration and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
the crude mixture is chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1N(C=C(N1)CSC1=CC=CC=C1)C1=CC=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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